molecular formula C10H9NO B1295728 3-Allyl-4-hydroxybenzonitrile CAS No. 90923-69-6

3-Allyl-4-hydroxybenzonitrile

Cat. No.: B1295728
CAS No.: 90923-69-6
M. Wt: 159.18 g/mol
InChI Key: ORYLHBCOOJPTRE-UHFFFAOYSA-N
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Description

3-Allyl-4-hydroxybenzonitrile is a substituted benzonitrile derivative featuring an allyl group (-CH₂CHCH₂) at the 3-position and a hydroxyl group (-OH) at the 4-position of the benzene ring. The compound combines the electron-withdrawing nitrile group (-CN) with the electron-donating hydroxyl and allyl substituents, creating a unique reactivity profile. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product listings .

Properties

IUPAC Name

4-hydroxy-3-prop-2-enylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-2-3-9-6-8(7-11)4-5-10(9)12/h2,4-6,12H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYLHBCOOJPTRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC(=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90920061
Record name 4-Hydroxy-3-(prop-2-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90923-69-6
Record name NSC87354
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87354
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-3-(prop-2-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-4-hydroxybenzonitrile can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzonitrile with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Allyl-4-hydroxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in the presence of suitable solvents.

Major Products:

    Oxidation: Formation of 3-allyl-4-hydroxybenzaldehyde or 3-allyl-4-hydroxyacetophenone.

    Reduction: Formation of 3-allyl-4-aminobenzonitrile.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Allyl-4-hydroxybenzonitrile has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties

Mechanism of Action

The mechanism of action of 3-Allyl-4-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. For instance, the hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, potentially modifying the activity of enzymes and receptors. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of oxidative stress pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Allyl-4-hydroxybenzonitrile with structurally related benzonitrile derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Availability
This compound Not provided C₁₀H₉NO 159.19 (calculated) Allyl (C3), -OH (C4) Discontinued
3-(Aminomethyl)benzonitrile 10406-24-3 C₈H₈N₂ 132.16 Aminomethyl (-CH₂NH₂) at C3 Available
4-Amino-3-methylbenzonitrile 78881-21-7 C₈H₈N₂ 132.16 -NH₂ (C4), -CH₃ (C3) Available
3-(4-Aminophenyl)benzonitrile 443998-73-0 C₁₃H₁₀N₂ 194.23 4-Aminophenyl at C3 Available
3-Ethyl-4-hydroxy-5-methylbenzonitrile 4909-95-9 C₁₀H₁₁NO 161.20 -C₂H₅ (C3), -OH (C4), -CH₃ (C5) Available
Key Observations:
  • The hydroxyl group enhances acidity (pKa ~8–10, typical for phenolic -OH) compared to non-hydroxylated analogs .
  • Molecular Weight: this compound has a higher molecular weight than simpler analogs like 3-(aminomethyl)benzonitrile, influencing solubility and melting points .
  • Commercial Status : Unlike its discontinued status, analogs like 3-ethyl-4-hydroxy-5-methylbenzonitrile remain available, with seven synthetic route articles guiding its production .

Biological Activity

3-Allyl-4-hydroxybenzonitrile (C10H9NO) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of an allyl group, a hydroxyl group, and a nitrile group. This unique combination enhances its reactivity and potential biological interactions. The molecular structure can be represented as follows:

  • Chemical Formula : C10H9NO
  • Molecular Weight : 161.18 g/mol

Biological Activities

The compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against a range of pathogens. The hydroxyl group is believed to enhance its interaction with microbial membranes, leading to increased permeability and cell death.
  • Anticancer Activity : Research has shown that derivatives of this compound can induce cytotoxicity in human cancer cell lines. For instance, a study demonstrated that compounds derived from this structure were significantly more potent than standard chemotherapeutics like 5-fluorouracil against colon, prostate, and lung cancer cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cells
AntioxidantScavenges free radicals, reducing oxidative stress

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
  • Nucleophilic Addition : The nitrile group participates in nucleophilic addition reactions, potentially modifying enzyme activity and receptor interactions.

These interactions can lead to various biological effects, including inhibition of microbial growth and modulation of oxidative stress pathways .

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of synthesized compounds based on this compound against three human cancer cell lines (SW620, PC-3, NCI-H23). The most potent derivative exhibited cytotoxicity up to 213-fold greater than 5-fluorouracil .
  • Antimicrobial Testing : In another case study, the compound was tested against several bacterial strains, demonstrating significant inhibition zones compared to control groups. This suggests a promising application in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

CompoundKey FeaturesBiological Activity
4-HydroxybenzonitrileLacks allyl groupLower reactivity
3-AllylbenzonitrileLacks hydroxyl groupReduced hydrogen bonding
4-Allyl-2-hydroxybenzonitrileHydroxyl in different positionDifferent reactivity profile

The presence of both the allyl and hydroxyl groups in this compound contributes to its enhanced reactivity and biological activity compared to its analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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